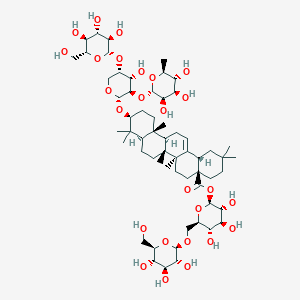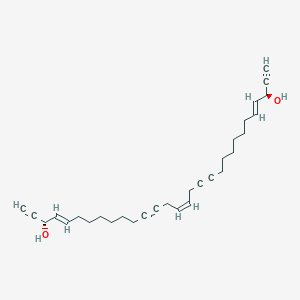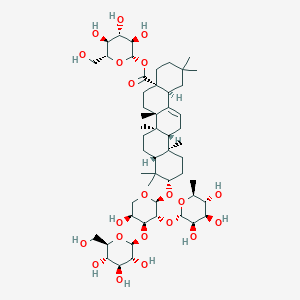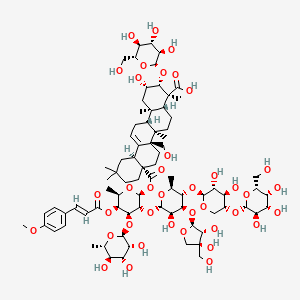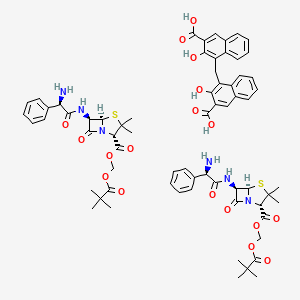
2-Acetamidoglucal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetamidoglucal is a glycal derivative that is 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol substituted by an acetylamino group at position 2. It has a role as a metabolite. It is a glycal derivative and a member of acetamides.
Aplicaciones Científicas De Investigación
1. Metabolic Pathway Studies in Sialuria
2-Acetamidoglucal has been identified in the urine of a patient with sialuria. It, along with other metabolites such as N-acetylneuraminic acid and N-acetylglucosamine, fits into the metabolic pathway for the biosynthesis of CMP-N-acetylneuraminic acid. This discovery provides insight into the metabolic irregularities in sialuria, particularly in the regulation of UDP-N-acetylglucosamine 2-epimerase (Kamerling et al., 1979).
2. Hexosaminidase Inhibition for Lysosomal Storage Disorders
2-Acetamidoglucal derivatives, specifically 2-acetamido-1,2-dideoxynojirimycin (DNJNAc) and ureido-DNJNAc derivatives, have shown promise as potent and selective inhibitors of hexosaminidases. This is significant for the treatment of various diseases, including lysosomal storage disorders. The synthesis of these derivatives demonstrates therapeutic potential in addressing these medical conditions (de la Fuente et al., 2015).
3. Aspartylglycosaminuria and Metabolism Error
In the context of aspartylglycosaminuria, an inborn error of metabolism associated with mental defects, 2-acetamidoglucal derivatives have been studied. Patients with this condition excreted abnormal amounts of 2-acetamido-1-(β'-L-aspartamido)-1, 2-dideoxyglucose, revealing insights into the enzymatic and metabolic anomalies associated with this genetic disorder (Pollitt et al., 1968).
Propiedades
Nombre del producto |
2-Acetamidoglucal |
|---|---|
Fórmula molecular |
C8H13NO5 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
N-[(2R,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-5-yl]acetamide |
InChI |
InChI=1S/C8H13NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h3,6-8,10,12-13H,2H2,1H3,(H,9,11)/t6-,7-,8-/m1/s1 |
Clave InChI |
LKFJQOCOGNNTCY-BWZBUEFSSA-N |
SMILES isomérico |
CC(=O)NC1=CO[C@@H]([C@H]([C@@H]1O)O)CO |
SMILES canónico |
CC(=O)NC1=COC(C(C1O)O)CO |
Sinónimos |
2-acetamido-1,2-dideoxy-D-arabino-hex-1-enopyranose 2-acetamido-D-glucal 2-acetamidoglucal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-7,17-dione](/img/structure/B1261942.png)
